

# Fak-IN-14 stability and storage conditions

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Compound of Interest		
Compound Name:	Fak-IN-14	
Cat. No.:	B12378802	Get Quote

# **Fak-IN-14 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of **Fak-IN-14**, along with troubleshooting for common experimental issues.

# Frequently Asked Questions (FAQs)

Q1: What is **Fak-IN-14** and what is its primary mechanism of action?

**Fak-IN-14**, also known as Y15 or 1,2,4,5-benzenetetramine tetrahydrochloride, is a selective inhibitor of Focal Adhesion Kinase (FAK).[1] Its primary mechanism of action is the inhibition of FAK autophosphorylation at the Y397 site, which is a critical step in FAK activation.[2][3] By blocking this event, **Fak-IN-14** disrupts downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival.[2][4][5] It has been shown to promote cell detachment, induce apoptosis, and arrest the cell cycle at the G2/M phase.[2][6][7] Notably, **Fak-IN-14** displays high selectivity for FAK with no significant activity against other kinases such as EGFR, PDGFR, and IGF-RI.[2]

Q2: How should I prepare a stock solution of Fak-IN-14?

To prepare a stock solution, dissolve the solid **Fak-IN-14** in a suitable solvent such as DMSO or water.[1] Given its higher solubility in DMSO, this is often the recommended solvent for creating a concentrated stock solution (e.g., 10 mM to 75 mM).[2][6] Sonication may be required to fully dissolve the compound.[7] For aqueous stock solutions, solubility is generally lower.[1][2] It is



crucial to refer to the batch-specific data on the Certificate of Analysis for the exact molecular weight to ensure accurate concentration calculations.

Q3: What are the recommended storage conditions for solid Fak-IN-14 and its stock solutions?

Proper storage is critical to maintain the stability and activity of **Fak-IN-14**. Recommendations vary slightly between suppliers, but the following guidelines are generally applicable.

- Solid Form: The solid powder should be stored under desiccating conditions.[2] Long-term storage at -20°C is recommended, which can ensure stability for at least four years.[1][7]
   Some suppliers state that it can be stored at room temperature under desiccating conditions for up to 12 months.[2]
- Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freezethaw cycles. For stock solutions in DMSO, storage at -80°C is recommended for periods ranging from 6 to 12 months.[6][7] For shorter-term storage (up to one month), -20°C is also acceptable.[6]

Q4: What is the stability of **Fak-IN-14** in experimental conditions?

While specific data on the stability of **Fak-IN-14** in cell culture media over extended periods is limited, a preclinical study on its metabolic stability showed it is rapidly metabolized in both mouse and human liver microsomes, with half-lives of 6.9 and 11.6 minutes, respectively.[8] This suggests that for in vivo studies, the compound has a short half-life. For in vitro experiments, it is advisable to refresh the media with a new inhibitor at regular intervals, especially for long-term assays (e.g., every 24 hours), to maintain a consistent effective concentration.

# **Data Summary Tables**

Table 1: Chemical and Physical Properties of Fak-IN-14



Property	Value	Source(s)
Synonyms	FAK Inhibitor 14, Y15, NSC 677249	[1]
Chemical Name	1,2,4,5-Benzenetetramine tetrahydrochloride	[1]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>4</sub> · 4HCl	[1][2]
Molecular Weight	284.0 g/mol	[1][2]
Appearance	Crystalline solid	[1]
Purity	≥95%	[1]
IC50	~1 μM (for FAK autophosphorylation at Y397)	[2]

Table 2: Solubility of Fak-IN-14

Solvent	Concentration	Source(s)
Water	up to 50 mM (14.2 mg/mL)	[2]
20 mg/mL	[1]	
DMSO	up to 75 mM (21.3 mg/mL)	[2]
20-25 mg/mL (may require sonication)	[1][6][7]	

Table 3: Recommended Storage Conditions for Fak-IN-14



Form	Condition	Duration	Source(s)
Solid (Powder)	Desiccate at Room Temperature	Up to 12 months	[2]
-20°C	≥ 4 years	[1]	
Stock Solution	-20°C	Up to 1 month	[6]
-80°C	6 - 12 months	[6][7]	

# **Experimental Protocols**

Protocol 1: Preparation of Fak-IN-14 Stock and Working Solutions for In Vitro Assays

- Calculate Required Mass: Based on the batch-specific molecular weight (MW) from the
  Certificate of Analysis, calculate the mass of Fak-IN-14 powder needed to prepare a desired
  volume and concentration of the stock solution (e.g., 10 mM in DMSO). Mass (mg) = Desired
  Volume (L) x Desired Concentration (mol/L) x MW (g/mol) x 1000
- Dissolve the Compound: Add the appropriate volume of high-purity DMSO to the vial of Fak-IN-14. Vortex thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.
   [6][7]
- Aliquot and Store: Aliquot the concentrated stock solution into single-use, light-protected tubes. Store at -80°C for long-term storage.[6][7]
- Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. To minimize precipitation when adding to aqueous-based culture media, perform a serial dilution. First, dilute the concentrated DMSO stock to an intermediate concentration (e.g., 1 mM) with sterile DMSO. Then, add the required volume of this intermediate solution to your pre-warmed cell culture medium to achieve the final desired concentration (e.g., 1-10 μM).[7][9] Mix immediately by gentle swirling or pipetting.

### Protocol 2: General Formulation for In Vivo Administration

For animal studies, a common vehicle for administering **Fak-IN-14** is a mixture that improves its solubility and bioavailability. A frequently suggested formulation is as follows, though

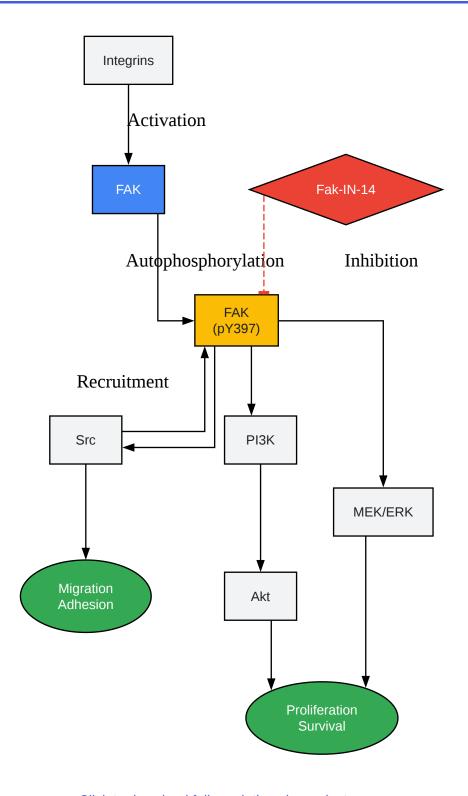


optimization may be required for your specific application[7]:

- Prepare the Vehicle: Combine the components in the following order, ensuring each is fully dissolved before adding the next:
  - 40% PEG300
  - 5% Tween-80
  - 45% Saline or PBS
- Prepare the Final Formulation: Dissolve the Fak-IN-14 in DMSO to create a concentrated solution. The final concentration of DMSO in the injected formulation should be kept low, typically below 10% for normal mice.[7]
- Combine and Administer: Add the **Fak-IN-14**/DMSO solution to the prepared vehicle to achieve the final desired dose (e.g., 30 mg/kg).[8] Ensure the final solution is clear and free of precipitates before administration.

# **Visualized Workflows and Pathways**

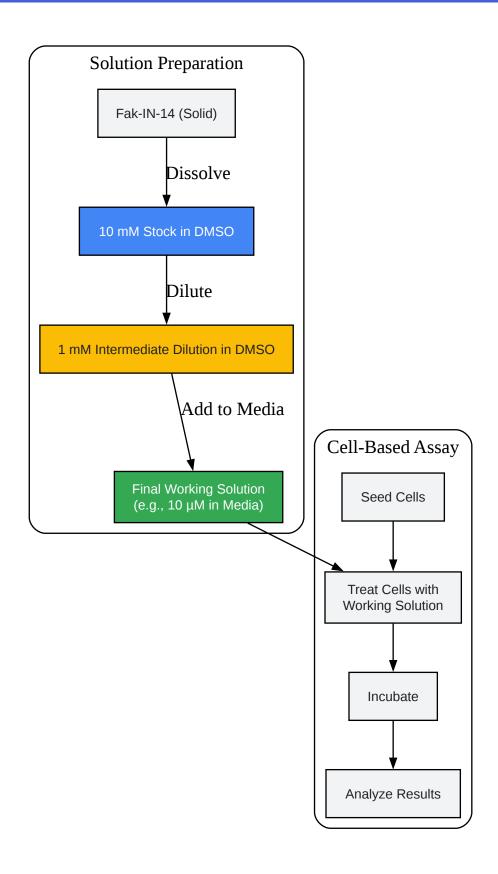




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Caption: Simplified FAK signaling pathway and the inhibitory action of Fak-IN-14.





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Caption: Recommended workflow for preparing **Fak-IN-14** solutions for in vitro experiments.



# **Troubleshooting Guide**

Problem 1: I am not observing the expected biological effect in my cell-based assay.

Possible Cause	Recommended Solution
Compound Degradation	Ensure Fak-IN-14 powder and stock solutions have been stored correctly according to the guidelines (see Table 3). Avoid multiple freezethaw cycles by using single-use aliquots. If in doubt, use a fresh vial of the compound.
Incorrect Concentration	Verify all calculations for stock and working solutions. Ensure the batch-specific molecular weight was used. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay, as sensitivity can vary.
Low Target Expression	Confirm that your cell line expresses FAK at a sufficient level. You can check this via Western blot or by consulting literature.[9]
Precipitation of Compound	The compound may have precipitated out of the aqueous culture medium. See "Problem 2" below for solutions.
Short Half-Life	For long-term experiments (>24 hours), the compound may be degrading or being metabolized by the cells. Consider replenishing the media with fresh Fak-IN-14 every 24 hours. [8]

Problem 2: My **Fak-IN-14** solution appears cloudy or has visible precipitates after adding it to the cell culture medium.



## Troubleshooting & Optimization

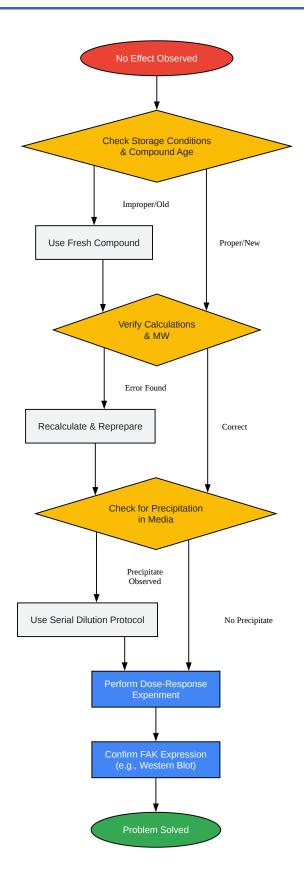
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Possible Cause	Recommended Solution
Poor Aqueous Solubility	Fak-IN-14 has limited solubility in aqueous solutions. Adding a highly concentrated DMSO stock directly to the media can cause it to precipitate.
Solution	Always use a serial dilution method as described in Protocol 1.[7] Prepare an intermediate dilution of your stock in DMSO before the final dilution into the aqueous medium. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. Mix the final solution gently but thoroughly immediately after adding the compound.

Problem 3: I am observing high background or non-specific effects in my experiments.

| Possible Cause | Recommended Solution | | :--- | Recommended Solution | | High Compound Concentration | Excessively high concentrations of any inhibitor can lead to off-target effects. Perform a dose-response curve to identify the lowest effective concentration that produces the desired biological outcome. | | Solvent Toxicity | The solvent (e.g., DMSO) can be toxic to some cell lines at higher concentrations. Ensure your vehicle control contains the same final concentration of the solvent as your treated samples and that this concentration is non-toxic to your cells. | | Compound Purity | If you suspect impurities, verify the purity of your compound from the supplier's Certificate of Analysis. If issues persist, consider obtaining the compound from a different supplier. |





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Caption: A logical workflow for troubleshooting a lack of effect in Fak-IN-14 experiments.



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